![molecular formula C11H18N4 B12228828 2-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-2H-1,2,3-triazole](/img/structure/B12228828.png)
2-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-2H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-2H-1,2,3-triazole can be achieved through several methodsThis reaction is typically carried out under mild conditions, often using copper(I) catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced triazole compounds.
Scientific Research Applications
2-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethoxy)acetic acid
- (2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)(pentyl)amine
Uniqueness
2-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-2H-1,2,3-triazole is unique due to its specific triazole structure combined with the octahydrocyclopenta[c]pyrrole moiety. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
2-[2-(triazol-2-yl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C11H18N4/c1-2-10-8-14(9-11(10)3-1)6-7-15-12-4-5-13-15/h4-5,10-11H,1-3,6-9H2 |
InChI Key |
KONNSZDIKYBJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C1)CCN3N=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine](/img/structure/B12228746.png)
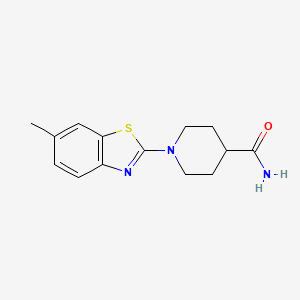
![8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12228750.png)
![1-(3,3-Difluorocyclobutanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B12228756.png)

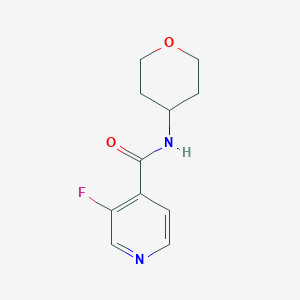
![4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12228777.png)
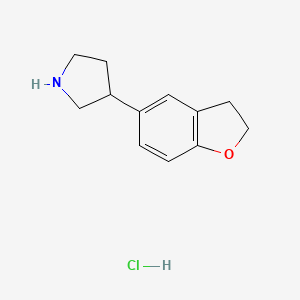
![N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide](/img/structure/B12228785.png)
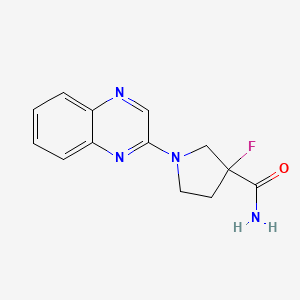
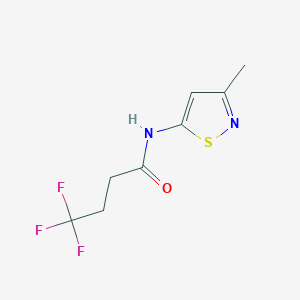
![4-[(2-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12228797.png)
![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228801.png)
![1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one](/img/structure/B12228804.png)
